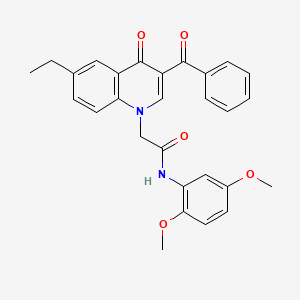

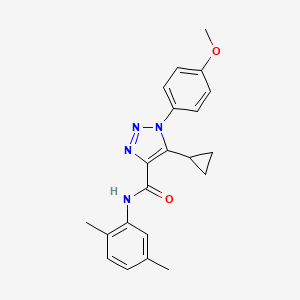

![molecular formula C8H8Cl2O6 B2513554 (3R,6R)-6-[(氯羰基)氧基]-六氢呋喃[3,2-b]呋喃-3-基氯甲酸酯 CAS No. 1173168-92-7](/img/structure/B2513554.png)

(3R,6R)-6-[(氯羰基)氧基]-六氢呋喃[3,2-b]呋喃-3-基氯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate” is a type of chloroformate, which are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid . Most chloroformates are colorless, volatile liquids that degrade in moist air .

Synthesis Analysis

Chloroformates are used as reagents in organic chemistry . For example, a novel synthesis of diversely substituted 2-(furan-3-yl)acetates via palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide has been developed .Molecular Structure Analysis

The molecular structure of chloroformates, including “(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate”, can be analyzed using various chemical structure databases .Chemical Reactions Analysis

Chloroformates react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .Physical And Chemical Properties Analysis

Most chloroformates are colorless, volatile liquids that degrade in moist air .科学研究应用

药物化学中的合成和应用

立体选择性反-醛醇途径与所讨论的化学物质密切相关的化合物(3R,3aS,6aR)-六氢呋喃[2,3-b]呋喃-3-醇已通过立体选择性反-醛醇途径合成,作为高亲和力P2配体发挥着至关重要的作用。这种合成涉及酯衍生的钛烯醇盐,标志着其在HIV蛋白酶抑制剂领域的意义(Ghosh、Li和Perali,2006)。

不对称一锅合成另一个值得注意的合成是(3R,3aS,6aR)-六氢呋喃[2,3-b]呋喃-3-醇的不对称一锅合成。这种化合物是包括达芦那韦在内的各种HIV蛋白酶抑制剂的关键组成部分。该方法利用呋喃和Cbz保护的乙二醇醛,凸显了其在药物化学和药物开发中的重要性(Sevenich等人,2017)。

用于HIV蛋白酶抑制剂候选物的有效合成已经开发出一种使用镧系元素催化剂的高效合成方法来合成外消旋六氢呋喃[2,3-b]呋喃-3-醇。该方法对于合成各种呋喃[2,3-b]呋喃衍生物至关重要,并支持HIV蛋白酶抑制剂候选物的生产,展示了其在制药中的潜力(Yu等人,2007)。

有机化学中的应用

双呋喃的多组分合成该化合物已用于多组分合成方法中,以生产高度官能化的2,2'-双呋喃。这展示了其在有机合成中的作用,为创建复杂有机结构提供了新途径(Sayahi等人,2015)。

有机合成中的缩合反应该化合物还参与了缩合反应,导致1-氧代-4-氯代羰基-1-膦-2,6,7-三氧杂双环[2.2.2]辛烷的合成。这反映了其在创建复杂有机分子中的效用,进一步拓宽了其在有机化学中的应用(Wang和Huang,2000)。

作用机制

未来方向

属性

IUPAC Name |

[(3R,6R)-6-carbonochloridoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O6/c9-7(11)15-3-1-13-6-4(16-8(10)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5?,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQRCZYCGISTAS-GQNXIQCSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC(=O)Cl)OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2C(O1)[C@@H](CO2)OC(=O)Cl)OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2513489.png)